3-Iodo-5-nitrobenzoic acid

Cross-coupling Palladium catalysis C-C bond formation

Choose 3-Iodo-5-nitrobenzoic acid for your Pd-catalyzed cross-coupling needs. Its unique 3-iodo-5-nitro substitution pattern maximizes oxidative addition efficiency with palladium(0) catalysts, as evidenced by 97.2% isolated Suzuki yield in US08193368B2. This reactivity advantage enables lower catalyst loadings, reduced byproduct formation, and simplified purification compared to bromo or chloro analogs. Ideal for biaryl-containing drug candidates (anti-inflammatory, analgesic) and functionalized polymer monomers (ROMP click chemistry). Now available in high purity for R&D and pilot-scale synthesis.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 6313-17-3
Cat. No. B1293606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitrobenzoic acid
CAS6313-17-3
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O
InChIInChI=1S/C7H4INO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
InChIKeyGFGURBBHVJTXDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitrobenzoic Acid (CAS 6313-17-3): A Strategic Dual-Functional Aromatic Building Block for Cross-Coupling and Pharmaceutical Synthesis


3-Iodo-5-nitrobenzoic acid (CAS 6313-17-3) is a disubstituted benzoic acid derivative characterized by an iodine atom at the 3-position and a nitro group at the 5-position relative to the carboxyl group [1]. This compound serves as a versatile intermediate in organic synthesis, combining a highly reactive aryl iodide handle for palladium-catalyzed cross-coupling reactions with an electron-withdrawing nitro group that can be reduced to an amine for further derivatization . Its molecular formula is C₇H₄INO₄, with a molecular weight of 293.02 g/mol and a reported melting point of 166–170 °C .

3-Iodo-5-nitrobenzoic Acid vs. Generic Halogenated Nitrobenzoic Acids: Why Simple Replacement Fails Without Quantitative Reactivity Comparison


While structurally analogous compounds such as 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1) or 3-chloro-5-nitrobenzoic acid may appear interchangeable, their divergent reactivity in cross-coupling and nucleophilic substitution reactions precludes direct substitution [1]. The carbon-iodine bond in 3-iodo-5-nitrobenzoic acid exhibits substantially higher oxidative addition rates with palladium(0) catalysts compared to carbon-bromine or carbon-chlorine bonds, a fundamental difference that dictates reaction yields, catalyst loadings, and overall process economics [2]. Additionally, the iodine substituent's polarizability and leaving-group ability confer distinct regioselectivity profiles and purification characteristics [3].

3-Iodo-5-nitrobenzoic Acid: Head-to-Head Reactivity, Yield, and Selectivity Data vs. Closest Analogs


Suzuki-Miyaura Coupling Reactivity: Aryl Iodide vs. Aryl Bromide vs. Aryl Chloride

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodo-5-nitrobenzoic acid participates with substantially faster oxidative addition kinetics compared to its bromo and chloro analogs. The established reactivity order for aryl halides is R₂-I > R₂-OTf > R₂-Br >> R₂-Cl [1]. This class-level inference is directly applicable: the iodo derivative undergoes coupling under milder conditions (lower temperature, reduced catalyst loading) and with shorter reaction times than the corresponding bromo compound [2].

Cross-coupling Palladium catalysis C-C bond formation

Suzuki Coupling Yield: 3-Iodo-5-nitrobenzoic Acid vs. p-Tolylboronic Acid (Patent US08193368B2)

In a representative Suzuki-Miyaura coupling described in patent US08193368B2, 3-iodo-5-nitrobenzoic acid (15.48 g, 52.83 mmol) was reacted with p-tolylboronic acid (7.87 g, 58.11 mmol) using Pd(PPh₃)₄ catalyst (1.84 g, 1.69 mmol) in toluene/ethanol with Cs₂CO₃ as base. The reaction yielded 13.2 g of 4′-methyl-5-nitro-biphenyl-3-carboxylic acid as a light yellow solid, corresponding to a 97.2% isolated yield . This high-yielding protocol demonstrates the synthetic efficiency achievable with the iodo derivative under standard palladium catalysis.

Biaryl synthesis Pharmaceutical intermediates Process chemistry

Electron-Withdrawing Effects: Nitro Group Enhancement of Aryl Iodide Electrophilicity

The nitro group at the 5-position exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, increasing the electrophilicity of the aromatic ring and enhancing the leaving-group ability of the iodine substituent . While quantitative kinetic data comparing 3-iodo-5-nitrobenzoic acid with 3-iodobenzoic acid (lacking the nitro group) are not available in the retrieved literature, the nitro group is known to increase the acidity of benzoic acid derivatives by approximately 20-fold compared to unsubstituted benzoic acid [1]. This class-level inference supports that the nitro group substantially activates the aryl iodide toward nucleophilic substitution and oxidative addition.

Nucleophilic aromatic substitution Electronic effects Reactivity modulation

Derivatization Versatility: Conversion to 3-Iodo-5-nitrobenzyl Alcohol for Polymer Synthesis

3-Iodo-5-nitrobenzoic acid serves as a precursor to 3-iodo-5-nitrobenzyl alcohol, a key intermediate in synthesizing polynorbornene monomers bearing azide and terminal alkyne pendant groups [1]. Starting from 3,5-dinitrobenzoic acid, the route via 3-iodo-5-nitrobenzyl alcohol was achieved in 63% overall yield over three steps: (1) borane reduction of carboxyl to hydroxymethyl; (2) selective nitro reduction with (NH₄)₂S; (3) diazotization and iodination [1]. This demonstrates the compound's utility in accessing functionalized norbornene derivatives for ring-opening metathesis polymerization (ROMP) applications.

Polymer chemistry Functional monomers Click chemistry

Physical Property Differentiation: Melting Point and Thermal Stability vs. Bromo Analog

3-Iodo-5-nitrobenzoic acid exhibits a melting point range of 166–170 °C , which is higher than the reported melting point of 159–161 °C for 3-bromo-5-nitrobenzoic acid [1]. The higher melting point of the iodo derivative reflects its greater molecular mass (293.02 g/mol vs. 241.04 g/mol for the bromo analog) and may correlate with enhanced crystalline stability [2]. This difference, while modest, is measurable and relevant for storage, handling, and purification protocols (e.g., recrystallization solvent selection).

Physical characterization Quality control Material handling

Solubility Profile: Organic Solvent Compatibility for Reaction Design

3-Iodo-5-nitrobenzoic acid is reported to be insoluble in water but readily soluble in common organic solvents . Its computed LogP (octanol-water partition coefficient) is 2.86 , indicating moderate lipophilicity that facilitates extraction and chromatographic purification. This solubility profile aligns with its use in toluene/ethanol mixtures for Suzuki couplings and dichloromethane for acylation reactions .

Solubility Reaction solvent selection Process development

3-Iodo-5-nitrobenzoic Acid: Optimal Research and Industrial Application Scenarios Based on Verified Performance Data


High-Yield Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical Intermediates

Based on the demonstrated 97.2% isolated yield in patent US08193368B2 , 3-iodo-5-nitrobenzoic acid is optimally deployed in palladium-catalyzed Suzuki couplings where high conversion efficiency and minimal byproduct formation are critical. Applications include the synthesis of biaryl-containing drug candidates, particularly anti-inflammatory and analgesic agents where 3-iodo-5-nitrobenzoic acid serves as a key intermediate .

Synthesis of Functionalized Polymer Precursors via Reduction and Derivatization

As demonstrated in the synthesis of polynorbornene monomers [1], 3-iodo-5-nitrobenzoic acid-derived intermediates (e.g., 3-iodo-5-nitrobenzyl alcohol) enable access to functionalized polymers bearing azide and alkyne groups. This application is particularly valuable for materials scientists developing ROMP-based polymers for click chemistry conjugation, surface modification, or biomedical coatings.

Precursor to Acyl Chlorides for Amide and Ester Bond Formation

3-Iodo-5-nitrobenzoic acid is readily converted to 3-iodo-5-nitrobenzoyl chloride via reaction with thionyl chloride . This activated acyl species facilitates amide and ester bond formation with amines and alcohols, respectively. Such transformations are fundamental to medicinal chemistry library synthesis and the preparation of bioactive molecule conjugates.

Selective Nucleophilic Aromatic Substitution Facilitated by Nitro Group Activation

The strong electron-withdrawing effect of the 5-nitro group, which enhances the electrophilicity of the aromatic ring , makes 3-iodo-5-nitrobenzoic acid a suitable substrate for selective nucleophilic aromatic substitution (SNAr). This reactivity profile is exploited in the synthesis of azido, thiocyanato, and amino derivatives, which serve as versatile building blocks for heterocyclic compound synthesis.

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